Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorodifluoromethoxy group and a cyanophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chlorodifluoromethoxy intermediate: This involves the reaction of a suitable phenol derivative with chlorodifluoromethane in the presence of a base.
Coupling with a cyanophenoxy intermediate: The chlorodifluoromethoxy intermediate is then reacted with a cyanophenoxy compound under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(2-cyanophenoxy)acetamide
- 2-Chloro-N-[4-(difluoromethoxy)phenyl]acetamide
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(2-CYANOPHENOXY)ACETAMIDE is unique due to the presence of both chlorodifluoromethoxy and cyanophenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H11ClF2N2O3 |
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Molecular Weight |
352.72 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2-cyanophenoxy)acetamide |
InChI |
InChI=1S/C16H11ClF2N2O3/c17-16(18,19)24-13-7-5-12(6-8-13)21-15(22)10-23-14-4-2-1-3-11(14)9-20/h1-8H,10H2,(H,21,22) |
InChI Key |
SERGBAZVZLLPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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